Home > Products > Screening Compounds P10480 > H-DL-Val-DL-Val-DL-Val-DL-Val-OH
H-DL-Val-DL-Val-DL-Val-DL-Val-OH -

H-DL-Val-DL-Val-DL-Val-DL-Val-OH

Catalog Number: EVT-12246273
CAS Number:
Molecular Formula: C20H38N4O5
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-DL-Val-DL-Val-DL-Val-DL-Val-OH, also known as H-DL-Valine, is a compound derived from valine, an essential branched-chain amino acid. Valine plays a crucial role in protein synthesis and is necessary for various metabolic processes in the body. This compound is classified as an amino acid derivative, specifically a dipeptide or polypeptide form of valine, which is utilized in biochemical research and applications.

Source

Valine is naturally found in many protein-rich foods, including meat, dairy products, and legumes. The synthetic version of valine can be produced through various chemical methods, including the bromination of isovaleric acid followed by amination. H-DL-Val-DL-Val-DL-Val-DL-Val-OH can also be synthesized from L-valine and D-valine through peptide coupling techniques.

Classification

H-DL-Val-DL-Val-DL-Val-DL-Val-OH falls under the category of amino acids and peptides in biochemical classifications. Its systematic name reflects its structure as a derivative of valine.

Synthesis Analysis

Methods

The synthesis of H-DL-Val-DL-Val-DL-Val-DL-Val-OH can be achieved through several methods:

  1. Bromination and Amination: This involves the bromination of isovaleric acid to form an α-bromo derivative, followed by amination to yield racemic valine.
    HO2CCH2CH CH3)2+Br2HO2CCHBrCH CH3)2+HBr\text{HO}_2\text{CCH}_2\text{CH CH}_3)_2+\text{Br}_2\rightarrow \text{HO}_2\text{CCHBrCH CH}_3)_2+\text{HBr}
    \text{HO}_2\text{CCHBrCH CH}_3)_2+2\text{NH}_3\rightarrow \text{HO}_2\text{CCH NH}_2)CH(CH}_3)_2+\text{NH}_4\text{Br}
  2. Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques allows for the assembly of multiple valine units into longer chains. This method often employs coupling reagents to facilitate the formation of peptide bonds between amino acids.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for H-DL-Val-DL-Val-DL-Val-DL-Val-OH is C_{20}H_{39}N_{7}O_{8}. The structure consists of multiple valine residues linked by peptide bonds.

Data

  • Molecular Weight: Approximately 439.56 g/mol
  • Chemical Structure: The compound features a backbone characteristic of peptides with side chains derived from valine.
Chemical Reactions Analysis

Reactions

H-DL-Val-DL-Val-DL-Val-DL-Val-OH can participate in various chemical reactions typical for amino acids and peptides:

  • Peptide Bond Formation: It can react with other amino acids or peptides to form longer polypeptides through dehydration synthesis.
  • Hydrolysis: In aqueous conditions or under acidic/basic catalysis, it can undergo hydrolysis to yield free valine.

Technical Details

These reactions are crucial for understanding the compound's behavior in biological systems and its potential interactions with enzymes or other biomolecules.

Mechanism of Action

Process

The mechanism by which H-DL-Val-DL-Val-DL-Val-DL-Val-OH exerts its effects primarily involves its role as a substrate for protein synthesis and metabolism. It may influence cellular processes such as:

  • Protein Synthesis: As a building block for proteins, it participates in translation processes within ribosomes.
  • Metabolic Pathways: It may affect pathways related to energy production and muscle metabolism due to its branched-chain structure.

Data

Research indicates that branched-chain amino acids like valine are critical for muscle recovery and energy production during exercise.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can react with electrophiles due to the nucleophilic nature of the amino group.
Applications

Scientific Uses

H-DL-Val-DL-Val-DL-Val-DL-Val-OH has several applications in scientific research:

  • Biochemical Research: Used in studies involving protein synthesis, enzyme activity, and metabolic pathways.
  • Nutritional Studies: Investigated for its role in muscle recovery and dietary supplementation for athletes.
  • Pharmaceutical Development: Explored as a potential component in drug formulations targeting metabolic disorders or muscle wasting conditions.

Properties

Product Name

H-DL-Val-DL-Val-DL-Val-DL-Val-OH

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H38N4O5

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)

InChI Key

DISYUNFKZRKPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

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